molecular formula C16H21N3O2 B15288601 Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate CAS No. 938184-94-2

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate

Cat. No.: B15288601
CAS No.: 938184-94-2
M. Wt: 287.36 g/mol
InChI Key: SGGOISVHMCXOCO-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate (CAS 938184-94-2) is a synthetic organic compound with the molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol . Its structure features a piperidine ring, a common motif in bioactive molecules, which is disubstituted at the 4-position with a cyano group (-CN) and a phenylamino group (-NHPh), and incorporates a methyl ester-terminated propanoate side chain . This compound is of significant interest in medicinal chemistry and organic synthesis, particularly as a key intermediate. It serves as a critical precursor in the synthesis of remifentanil, a potent ultra-short-acting synthetic opioid analgesic, as detailed in patent literature . Furthermore, it is recognized and characterized as a specified impurity of remifentanil (Remifentanil EP Impurity M), making it an essential reference standard for analytical research, method development, and quality control (QC) in accordance with regulatory guidelines for pharmaceutical development . The compound's reactivity allows for various chemical transformations. The methyl ester moiety can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, which is useful for further derivatization or for modifying solubility properties . The piperidine nitrogen can participate in further alkylation or acylation reactions. Additionally, the cyano group can be hydrolyzed to form a carboxamide or a carboxylic acid, providing a versatile handle for structural modification . For analytical characterization, researchers can focus on key spectral features including the cyano (C≡N) stretch at ~2200–2250 cm⁻¹ and the ester carbonyl (C=O) at ~1720 cm⁻¹ in IR spectroscopy. In ¹H NMR, characteristic signals include piperidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the phenylamino group (δ 6.5–7.5 ppm) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 3-(4-anilino-4-cyanopiperidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-21-15(20)7-10-19-11-8-16(13-17,9-12-19)18-14-5-3-2-4-6-14/h2-6,18H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGOISVHMCXOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC(CC1)(C#N)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938184-94-2
Record name Methyl 3-[4-cyano-4-(phenylamino)piperidin-1-yl]propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Z09AMA8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate typically involves the reaction of piperidine derivatives with cyano and phenylamino substituents. One common method involves the condensation of 4-cyano-4-(phenylamino)piperidine with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions, forming carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further derivatization.

  • Reaction Conditions :

    • Acidic hydrolysis: HCl (1M) in methanol, reflux at 65°C for 6 hours .

    • Basic hydrolysis: NaOH (1M) in aqueous ethanol, room temperature for 12 hours .

  • Outcome :

    Starting MaterialProductYield (%)Reference
    Methyl ester derivative3-(4-Cyano-4-phenylaminopiperidin-1-yl)propanoic acid85–92

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen participates in alkylation or acylation reactions. For example, propionylation with propionyl chloride enhances lipophilicity and pharmacological activity .

  • Reagents : Propionyl chloride, toluene, catalytic dimethylaminopyridine (DMAP) .

  • Conditions :

    • Temperature: 85°C

    • Time: 4–6 hours

  • Outcome :

    ReactantProductYield (%)Reference
    Unsubstituted piperidineN-Propionyl derivative78

Cyanide Group Reactivity

The cyano group undergoes hydrolysis to form carboxamides or carboxylic acids under acidic/basic conditions. This is particularly relevant in the synthesis of remifentanil analogs .

  • Reaction Pathway :

    R–CNH2O,H+HydrolysisR–COOH\text{R–CN} \xrightarrow[\text{H}_2\text{O}, \text{H}^+]{\text{Hydrolysis}} \text{R–COOH}
  • Conditions :

    • 50% sulfuric acid, 90°C, 24 hours .

  • Outcome :

    Starting MaterialProductYield (%)Reference
    Cyano-substituted piperidineCarboxylic acid derivative65–70

Acylation of the Phenylamino Group

The phenylamino group reacts with acyl chlorides or anhydrides to form substituted amides.

  • Reagents : Acetic anhydride, dichloroethane, DMAP .

  • Conditions :

    • Temperature: 45–90°C

    • Time: 2–4 hours

  • Outcome :

    ReactantProductYield (%)Reference
    Phenylamino derivativeN-Acetylated analog82

Ultrasonic-Assisted Coupling Reactions

The compound participates in coupling reactions with amino acid esters under ultrasonic conditions, improving reaction efficiency .

  • Reagents : OxymaPure/DIC, DMF, DIEA .

  • Conditions :

    • Ultrasonic bath, 30°C, 1–2 hours .

  • Outcome :

    Coupling PartnerProductYield (%)Reference
    Glycine methyl esterPeptidomimetic derivative93

Strecker-Type Reactions

Used in the synthesis of intermediates for remifentanil, the piperidine core reacts with aniline and cyanide sources (e.g., trimethylsilyl cyanide) .

  • Reagents : Trimethylsilyl cyanide, aniline, methanol .

  • Conditions :

    • Room temperature, 12 hours .

  • Outcome :

    ReactantProductYield (%)Reference
    4-Oxopiperidine propanoate4-Cyano-4-phenylaminopiperidine75

Comparative Reaction Efficiency

The table below summarizes optimal conditions for key reactions:

Reaction TypeReagents/ConditionsTemperatureTimeYield (%)
Ester hydrolysisNaOH (1M), ethanol/H₂O25°C12h92
N-AcylationPropionyl chloride, toluene, DMAP85°C6h78
Ultrasonic couplingOxymaPure/DIC, DMF30°C1.5h93
Cyanide hydrolysisH₂SO₄ (50%)90°C24h70

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing cyano group deactivates the piperidine ring, directing electrophilic attacks to the para position of the phenylamino group .

  • Steric Hindrance : Bulky substituents on the phenylamino group reduce reaction rates in acylation and alkylation .

Scientific Research Applications

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and phenylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Diversity : Substitution patterns on the piperidine ring and side-chain functionalization offer tunability for drug design.
  • Data Gaps : Experimental data on solubility, stability, and bioactivity are needed to validate hypotheses.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or conjugate addition reactions. For example, piperidine derivatives can be synthesized via alkylation of a piperidine precursor with brominated esters under reflux in anhydrous solvents like dichloromethane or THF. Key steps include:

  • Catalyst Selection: Use of base catalysts (e.g., K₂CO₃) to deprotonate the piperidine nitrogen.
  • Temperature Control: Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
    Optimization Tips:
  • Adjust solvent polarity to enhance solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize over-alkylation.
    Reference Data:
ParameterConditionSource
Reaction SolventTHF, reflux
CatalystK₂CO₃
Purification MethodColumn chromatography (EtOAc/Hex)

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR: Focus on piperidine ring protons (δ 2.5–3.5 ppm) and ester carbonyl (δ 170–175 ppm in ¹³C). The phenylamino group shows aromatic signals (δ 6.5–7.5 ppm).
  • IR Spectroscopy: Confirm cyano (C≡N) stretch at ~2200–2250 cm⁻¹ and ester carbonyl (C=O) at ~1720 cm⁻¹.
  • Mass Spectrometry (MS): Look for molecular ion peaks matching the exact mass (e.g., m/z 317.3 for C₁₇H₂₀N₃O₂).
  • X-ray Crystallography: Resolves piperidine ring conformation and substituent orientation (e.g., dihedral angles between phenyl and cyano groups) .
    Key Considerations:
  • Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR to avoid interference.
  • Compare experimental spectra with computational predictions (DFT) for validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions often arise from assay variability or structural modifications. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., cyano vs. nitro groups) to isolate activity drivers .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for metabolic interference (e.g., CYP450 inhibitors).
  • Meta-Analysis: Compare IC₅₀ values across studies, adjusting for differences in experimental protocols (e.g., ATP concentration in kinase assays) .
    Example Workflow:

Synthesize analogs with targeted modifications.

Test in parallel under identical assay conditions.

Perform statistical clustering (e.g., PCA) to identify outlier data.

Q. What experimental strategies are recommended to investigate the metabolic stability and in vivo pharmacokinetics of this compound?

Methodological Answer:

  • In Vitro Metabolic Stability:
    • Liver Microsomes: Incubate with human/rat liver microsomes and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .
    • CYP Inhibition Assays: Identify major metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • In Vivo Pharmacokinetics:
    • Dosing Routes: Administer intravenously (IV) and orally (PO) to calculate bioavailability (F%).
    • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
    • PK Parameters: Calculate t₁/₂, Cmax, AUC₀–24 using non-compartmental analysis (WinNonlin®).
      Key Metrics Table:
ParameterMethodTarget ValueSource
Metabolic Half-lifeLiver microsomes (human)>30 min
BioavailabilityRat PO/IV ratio≥20%

Q. How can computational modeling guide the design of analogs with improved target binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases). Focus on hydrogen bonding with the cyano group and π-π stacking with the phenyl ring .
  • MD Simulations: Run 100 ns simulations to assess binding stability (e.g., RMSD <2 Å).
  • Free Energy Calculations: Apply MM/GBSA to rank analogs by ΔG_bind.
    Case Study:
  • Modification: Replace methyl ester with tert-butyl ester to enhance hydrophobic interactions.
  • Outcome: Predicted ΔG_bind improvement of -2.3 kcal/mol .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Challenges: Low solubility in common solvents and polymorphism.
  • Solutions:
    • Solvent Screening: Test mixtures (e.g., DMSO/water, acetone/hexane) for slow evaporation.
    • Seeding: Introduce microcrystals from prior batches to induce nucleation.
    • Temperature Ramping: Gradual cooling from 50°C to 4°C to grow larger crystals.
      Reference Data:
Solvent SystemCrystal QualitySpace GroupSource
DMSO/Water (1:3)NeedlesP2₁/c

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